molecular formula C13H17BF2O3 B6308186 3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester CAS No. 2121513-59-3

3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester

Cat. No.: B6308186
CAS No.: 2121513-59-3
M. Wt: 270.08 g/mol
InChI Key: IDNLFNNFSZMWGW-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of boronic acid pinacol ester, which enhances its stability and reactivity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester typically involves the reaction of 3,6-difluoro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

    3,6-Difluoro-2-methoxyphenol: Formed during hydrolysis.

Scientific Research Applications

3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 4-Methoxyphenylboronic Acid Pinacol Ester
  • 3,5-Difluorophenylboronic Acid Pinacol Ester

Uniqueness

3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester is unique due to the presence of both methoxy and difluoro substituents on the phenyl ring. These substituents enhance its reactivity and selectivity in various chemical reactions compared to other boronic esters .

Properties

IUPAC Name

2-(3,6-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(16)11(10)17-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNLFNNFSZMWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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